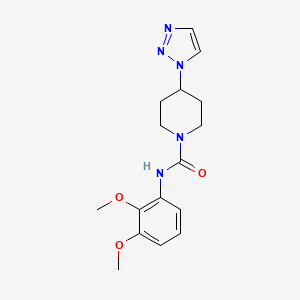

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

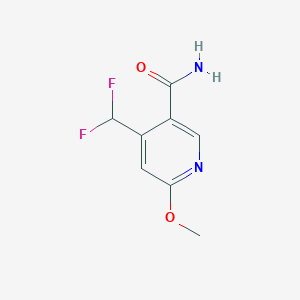

The synthesis of isothiazolidine 1,1-dioxide derivatives, including “2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide”, has been achieved through one-pot, multi-component protocols . The process involves the diversification of dihydroisothiazole 1,1-dioxide 2 utilizing amines and azides .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2/t6-,7- .Scientific Research Applications

Novel Anti-Arthritic Agents

Compounds with the 1,2-isothiazolidine-1,1-dioxide skeleton, including variations similar to 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, have been identified as potential antiarthritic agents. They exhibit dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), alongside interleukin-1 suppression, showing effectiveness in animal arthritic models without ulcerogenic activities. These findings are significant for drug development targeting arthritis treatment (Inagaki et al., 2000).

Multicomponent Equilibrium System

Research into the reaction between cis- and trans-1-aminomethylcyclohexane-1,2-diol and phenyl isothiocyanate, leading to a complex, multicomponent equilibrium system, underscores the chemical versatility and potential for synthesis complexity that compounds like this compound could offer. This aspect could be useful for the design of multifunctional molecules with specified biological activities (Hetényi et al., 2003).

Solid-Phase Synthesis of Oligodeoxyribonucleoside Phosphorothioates

The utilization of nucleoside 3'-O-bicyclic oxazaphospholidine derivatives, which are structurally related to this compound, for the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates highlights the compound's potential in facilitating the synthesis of biologically significant molecules. This could have implications for the development of therapeutic nucleic acids (Oka et al., 2008).

Key Building Blocks for Heterocycles

2-Amino-2-alkyl(aryl)propanenitriles, closely related to the core structure of this compound, have been highlighted as key precursors for the synthesis of various heterocyclic systems. This illustrates the compound's utility in synthesizing imidazole derivatives, oxazoles, and isothiazoles, among others, indicating its versatility in creating compounds with potential chemical and biological properties (Drabina & Sedlák, 2012).

Properties

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPVUYTHZGMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)

![N-(3-chlorophenyl)-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981563.png)

![1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone](/img/structure/B2981567.png)

![3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2981568.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981570.png)